![molecular formula C12H15ClO B13181910 ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)
({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene: is an organic compound with a complex structure that includes a benzene ring, a cyclopropyl group, and a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene typically involves multiple steps. One common method starts with the preparation of the cyclopropylmethanol, which is then chloromethylated to form 1-(chloromethyl)cyclopropylmethanol. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene can undergo oxidation reactions, particularly at the benzylic position, to form benzoic acid derivatives.
Reduction: The compound can be reduced to remove the chloromethyl group, forming cyclopropylmethoxybenzene.
Substitution: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Cyclopropylmethoxybenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways. The cyclopropyl group is particularly interesting for its ability to mimic certain biological structures.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential as pharmaceutical agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The cyclopropyl group can also interact with hydrophobic pockets in proteins, affecting their conformation and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethoxybenzene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Benzyl chloride: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in nucleophilic substitution reactions.
Chloromethylcyclopropane: Lacks the benzene ring, making it less aromatic and less stable.
Uniqueness
({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene is unique due to the combination of its functional groups. The presence of both a chloromethyl group and a cyclopropyl group on a benzene ring provides a unique set of chemical properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C12H15ClO |
|---|---|
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
[1-(chloromethyl)cyclopropyl]methoxymethylbenzene |
InChI |
InChI=1S/C12H15ClO/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI-Schlüssel |
IAQRFELRKGDODY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(COCC2=CC=CC=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



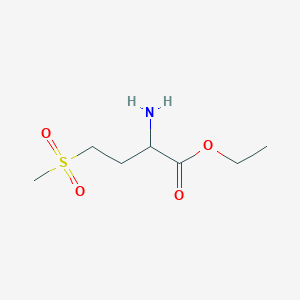
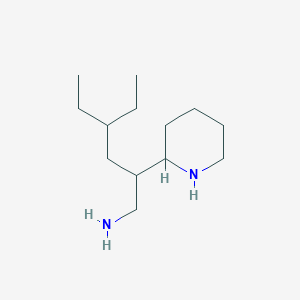
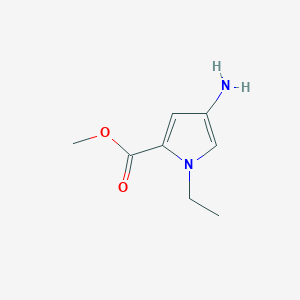
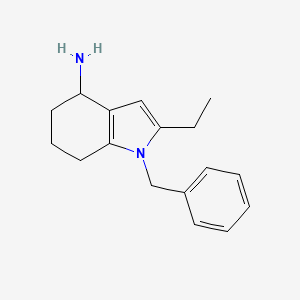
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
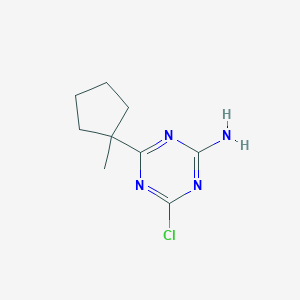
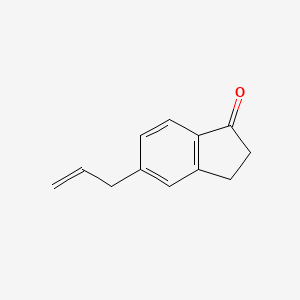
![(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride](/img/structure/B13181874.png)
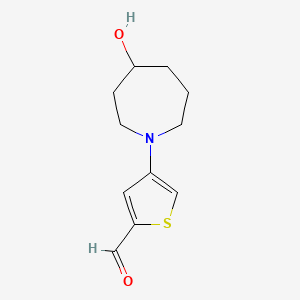
![1-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B13181887.png)
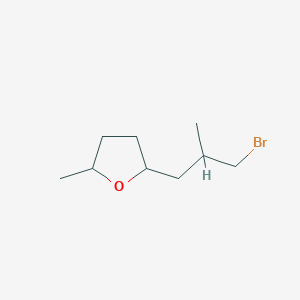

![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)
